molecular formula C18H16N2OS B11354912 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11354912
M. Wt: 308.4 g/mol
InChI Key: GPMDZVNTXNVXOV-UHFFFAOYSA-N
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Description

2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling the thiazole derivative with phenylacetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylthiazole: Lacks the acetamide moiety but shares the thiazole ring.

    N-phenylacetamide: Lacks the thiazole ring but contains the acetamide group.

    Benzothiazole derivatives: Similar structure but with a fused benzene ring.

Uniqueness

2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of the thiazole ring and the acetamide moiety. This dual functionality allows for a broader range of chemical reactions and biological activities compared to its simpler analogs.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H16N2OS/c21-17(11-14-7-3-1-4-8-14)19-12-16-13-22-18(20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,21)

InChI Key

GPMDZVNTXNVXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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